molecular formula C13H18O2 B14219692 2-(Benzyloxy)hexan-3-one CAS No. 827308-09-8

2-(Benzyloxy)hexan-3-one

Cat. No.: B14219692
CAS No.: 827308-09-8
M. Wt: 206.28 g/mol
InChI Key: ZKYQJADATQXWEN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)hexan-3-one is an organic compound with the molecular formula C13H18O2. It is characterized by the presence of a benzyl ether group attached to a hexanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)hexan-3-one typically involves the reaction of hexan-3-one with benzyl alcohol in the presence of an acid catalyst. One common method is the use of benzyl bromide and a base such as sodium hydride to form the benzyl ether linkage . The reaction is usually carried out in an organic solvent like toluene under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

2-(Benzyloxy)hexan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Benzyloxy)hexan-3-one exerts its effects involves interactions with specific molecular targets. The benzyl ether group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application .

Comparison with Similar Compounds

    2-(Benzyloxy)ethanol: Similar in structure but with an alcohol group instead of a ketone.

    2-(Benzyloxy)acetone: Contains a shorter carbon chain and a ketone group.

    Benzyl acetate: An ester with a benzyl group attached to an acetate moiety.

Uniqueness: 2-(Benzyloxy)hexan-3-one is unique due to its specific combination of a benzyl ether group and a hexanone backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

827308-09-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-phenylmethoxyhexan-3-one

InChI

InChI=1S/C13H18O2/c1-3-7-13(14)11(2)15-10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3

InChI Key

ZKYQJADATQXWEN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)OCC1=CC=CC=C1

Origin of Product

United States

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